molecular formula C10H14O3 B14398160 1-Oxacycloundec-5-ene-2,10-dione CAS No. 89908-75-8

1-Oxacycloundec-5-ene-2,10-dione

Cat. No.: B14398160
CAS No.: 89908-75-8
M. Wt: 182.22 g/mol
InChI Key: MAIGIJZGSWHLFA-UHFFFAOYSA-N
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Description

1-Oxacycloundec-5-ene-2,10-dione is a macrocyclic lactone featuring an 11-membered oxygen-containing ring (oxacyclo), a double bond at position 5, and two ketone groups at positions 2 and 10. Its unique structure confers distinct physicochemical properties, including conformational flexibility, polarity, and reactivity.

Properties

CAS No.

89908-75-8

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-oxacycloundec-5-ene-2,10-dione

InChI

InChI=1S/C10H14O3/c11-9-6-4-2-1-3-5-7-10(12)13-8-9/h1,3H,2,4-8H2

InChI Key

MAIGIJZGSWHLFA-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(=O)OCC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxacycloundec-5-ene-2,10-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclic structure. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to maximize output and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Oxacycloundec-5-ene-2,10-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxylamine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

1-Oxacycloundec-5-ene-2,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxacycloundec-5-ene-2,10-dione exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites and modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include other macrocyclic lactones and cyclic ketones. Key differentiating factors are ring size , functional group arrangement , and reactivity (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Ring Size Functional Groups Double Bond Key Properties/Applications
1-Oxacycloundec-5-ene-2,10-dione 11 Lactone, two ketones Position 5 High polarity; potential bioactivity
Cyclopentadecanolide 15 Lactone None Low volatility; fragrance industry
Cyclododecanone 12 Single ketone None Industrial solvent; polymer precursor
Oxacyclotridecan-2-one 13 Lactone None Research focus on ring strain
Key Observations:
  • Double Bond: The unsaturation at position 5 in this compound increases rigidity and may facilitate π-π interactions in biological systems, a feature absent in saturated analogs like cyclododecanone.
  • Ketone vs. Lactone: The dual ketone groups in the target compound enhance polarity, improving solubility in polar solvents compared to monofunctional lactones (e.g., oxacyclotridecan-2-one).

Reactivity and Stability

  • Hydrolysis: The lactone group in this compound is susceptible to hydrolysis under acidic or basic conditions, similar to other macrocyclic lactones. However, the adjacent ketones may stabilize intermediates, altering degradation pathways compared to cyclopentadecanolide .

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